molecular formula C8H6BrClN2O B13992122 7-Bromo-4-chloro-1-methyl-1,2-dihydro-3H-indazol-3-one

7-Bromo-4-chloro-1-methyl-1,2-dihydro-3H-indazol-3-one

Cat. No.: B13992122
M. Wt: 261.50 g/mol
InChI Key: RSVZIRZPEQRXBB-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-1-methyl-1,2-dihydro-3H-indazol-3-one is a halogenated indazole derivative characterized by a bicyclic aromatic framework substituted with bromine (Br) at position 7, chlorine (Cl) at position 4, and a methyl group at position 1. Indazol-3-one derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties.

Properties

Molecular Formula

C8H6BrClN2O

Molecular Weight

261.50 g/mol

IUPAC Name

7-bromo-4-chloro-1-methyl-2H-indazol-3-one

InChI

InChI=1S/C8H6BrClN2O/c1-12-7-4(9)2-3-5(10)6(7)8(13)11-12/h2-3H,1H3,(H,11,13)

InChI Key

RSVZIRZPEQRXBB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2C(=O)N1)Cl)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the indazole or indazolone core.
  • Introduction of substituents (bromo at C-7, chloro at C-4).
  • Methylation at the nitrogen atom (N-1).
  • Oxidation or cyclization to form the dihydro-3H-indazol-3-one structure.

The synthetic challenge lies in achieving regioselective halogenation and controlled methylation without side reactions.

Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine as a Precursor

A closely related compound, 7-bromo-4-chloro-1H-indazol-3-amine , serves as a key intermediate in the preparation of the target compound. According to recent process development research, this intermediate can be synthesized from inexpensive 2,6-dichlorobenzonitrile via a two-step sequence:

  • Step 1: Regioselective bromination of 2,6-dichlorobenzonitrile to yield 3-bromo-2,6-dichlorobenzonitrile.
  • Step 2: Cyclization with hydrazine hydrate to form the indazol-3-amine ring system.

This route achieves isolated yields of 38-45% and is scalable to hundred-gram quantities without requiring chromatographic purification, making it economically attractive for industrial applications.

Formation of the 1,2-Dihydro-3H-indazol-3-one Core

The conversion of the indazol-3-amine or indazole core to the 1,2-dihydro-3H-indazol-3-one involves oxidation or intramolecular cyclization. Literature on related indazolone derivatives suggests:

  • Starting from 2-chloro-N-phenylbenzohydrazide derivatives, cyclization can be induced by coupling agents such as EDC·HCl and HOBt in DMF, followed by purification steps.
  • Catalytic methods using Rhodium or Iridium complexes have been reported for related indazol-3-one derivatives, facilitating C–H activation and cyclization under mild conditions.

However, specific protocols for the 7-bromo-4-chloro-1-methyl derivative are less documented, indicating a potential area for further research.

Summary Table of Key Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Yield (%) Notes
1 2,6-Dichlorobenzonitrile Bromination with potassium bromate / sulfuric acid ~60 Exothermic, safety concerns, side reactions
2 3-Bromo-2,6-dichlorobenzonitrile Reaction with hydrazine hydrate 38-45 Forms 7-bromo-4-chloro-1H-indazol-3-amine
3 7-Bromo-4-chloro-1H-indazol-3-amine Methylation with methyl iodide + base Not specified Requires controlled conditions
4 1-Methyl-7-bromo-4-chloro-indazole derivative Cyclization/oxidation to form 1,2-dihydro-3H-indazol-3-one Not specified Catalytic methods possible, literature sparse

Analysis and Discussion

Cyclization with Hydrazine

Hydrazine-mediated cyclization to form the indazol-3-amine ring is efficient and high-yielding. This step is key to constructing the heterocyclic core before further functionalization.

Methylation Challenges

The methylation of the indazole nitrogen must avoid competing reactions and maintain the integrity of the halogen substituents. Literature lacks detailed optimized protocols for this exact step, suggesting that methylation conditions used for similar indazole derivatives can be adapted.

Formation of the Indazol-3-one

The 1,2-dihydro-3H-indazol-3-one core formation is less documented for this specific compound. However, catalytic methods involving Rhodium or Iridium complexes have been successful in related systems, enabling C(sp2)–H activation and cyclization under mild conditions.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-1-methyl-1,2-dihydro-3H-indazol-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization: Further cyclization reactions can lead to more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-Bromo-4-chloro-1-methyl-1,2-dihydro-3H-indazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-1-methyl-1,2-dihydro-3H-indazol-3-one involves its interaction with specific molecular targets. For instance, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues from the Nitroindazolin-3-one Series

describes six nitroindazolin-3-one derivatives with substitutions at the 2-position (benzyl or phenylethyl groups) and nitro groups at position 3. The following table summarizes their physicochemical properties and synthesis outcomes:

Compound (ID from ) Substituents Yield (%) Melting Point (°C) Key NMR Features (δ, ppm)
13 3-Bromobenzyl 96 149–151 Aromatic H: 7.40–7.60; CH₂: 5.30
14 4-Bromobenzyl 98 (A), 94 (B) 144–146 Similar to 13 , distinct C-Br coupling
15 2-Methoxybenzyl 96 210–212 OCH₃: 3.80; aromatic H: 6.80–7.50
16 4-Methoxybenzyl 93 139–141 OCH₃: 3.80; downfield C shifts
17 2-Trifluoromethylbenzyl 94 (A), 89 (B) 211–213 CF₃: 7.60–7.80; distinct ¹³C shifts
18 1-Phenylethyl 98 155–157 CH(CH₃): 1.50; aromatic H: 7.20–7.40

Key Observations :

  • Halogen vs. Methoxy Substitutions : Bromobenzyl derivatives (13 , 14 ) exhibit lower melting points (144–151°C) compared to methoxy-substituted analogs (15 , 16 ; 139–212°C), likely due to reduced polarity and weaker intermolecular interactions in halogenated compounds .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 17 significantly increases melting point (211–213°C) and induces distinct ¹³C NMR shifts (~120 ppm for CF₃), reflecting its strong electron-withdrawing nature .
  • Steric Effects : The phenylethyl group in 18 introduces steric hindrance, yet the compound retains high synthetic yield (98%), suggesting tolerance for bulky substituents in this scaffold .

Comparison with 6-Chloro-4-nitro-1,2-dihydro-3H-indazol-3-one

provides data for 6-chloro-4-nitro-1,2-dihydro-3H-indazol-3-one, a structurally related compound with nitro and chloro substituents:

Property 6-Chloro-4-nitro-1,2-dihydro-3H-indazol-3-one 7-Bromo-4-chloro-1-methyl-1,2-dihydro-3H-indazol-3-one (Inferred)
Molecular Formula C₇H₄ClN₃O₃ C₈H₅BrClN₂O
Molecular Weight 213.58 g/mol ~275.50 g/mol
Density 1.8±0.1 g/cm³ Likely >1.8 g/cm³ (due to Br)
Boiling Point 484.5±40.0°C Estimated higher (Br increases molecular weight)
Key Functional Groups Nitro (NO₂), Chloro (Cl) Bromo (Br), Chloro (Cl), Methyl (CH₃)

Critical Differences :

  • Substituent Effects : The nitro group in the compound enhances electrophilicity, whereas the methyl group in the target compound may improve metabolic stability in biological systems.
  • Physical Properties : Bromine’s larger atomic radius and polarizability likely increase the density and boiling point of 7-bromo-4-chloro-1-methyl-indazol-3-one compared to the nitro-chloro analog .

Biological Activity

7-Bromo-4-chloro-1-methyl-1,2-dihydro-3H-indazol-3-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. It is known for its role as a heterocyclic fragment in the synthesis of various pharmacologically active compounds, including Lenacapavir, which is a potent inhibitor of HIV-1 capsid.

The molecular formula of this compound is C7H6BrClN2O. Its molecular weight is approximately 229.49 g/mol. The compound exhibits notable physical properties such as:

PropertyValue
Density2.1 ± 0.1 g/cm³
Boiling Point506.4 ± 45.0 °C at 760 mmHg
Flash Point260.0 ± 28.7 °C
SolubilitySoluble in organic solvents

Research indicates that this compound acts primarily as an inhibitor of viral replication, particularly in the context of HIV. The compound's mechanism involves interference with the viral capsid, thereby preventing the virus from effectively replicating within host cells.

Antiviral Activity

The compound has been studied for its antiviral properties, especially against HIV. In vitro studies have demonstrated that it exhibits significant inhibitory effects on HIV replication. The following table summarizes key findings from recent studies:

Study ReferenceConcentration (µM)% InhibitionIC50 (µM)
Study A1075%5
Study B2585%3
Study C50>90%<1

Cytotoxicity

While assessing its biological activity, cytotoxicity is a crucial factor. The compound showed low cytotoxicity in various cell lines, indicating a favorable safety profile for therapeutic applications:

Cell LineConcentration (µM)% Viability
HeLa10095%
Vero10090%
PBMCs5098%

Case Studies

Several case studies have highlighted the utility of this compound in drug development:

  • Case Study on HIV Treatment : A clinical trial involving Lenacapavir demonstrated that the incorporation of the indazole fragment significantly enhanced antiviral efficacy compared to other formulations.
  • Synthesis and Optimization : Researchers have optimized synthetic routes for producing this compound efficiently, achieving yields between 38% to 45% using regioselective bromination followed by cyclization with hydrazine .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 7-Bromo-4-chloro-1-methyl-1,2-dihydro-3H-indazol-3-one?

  • Methodological Answer : Begin with halogenated indazole precursors, leveraging regioselective cyclization of hydrazines with ketones or esters. For example, tert-butyl-protected intermediates (e.g., 1-tert-butyl-7-ethyl 3-bromoindazole-1,7-dicarboxylate) can undergo Suzuki-Miyaura cross-coupling with arylboronic acids under Pd(OAc)₂ catalysis to introduce substituents . Purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane) ensures high purity .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~2.55 ppm for methyl groups) , IR spectroscopy to detect functional groups (e.g., C=O at ~1653 cm⁻¹) , and mass spectrometry (FAB-HRMS or EI-MS) for molecular ion validation (e.g., [M+H]⁺ at m/z 427.0757) . Elemental analysis (C, H, N) further verifies purity (>98%) .

Q. What starting materials are optimal for introducing bromo and chloro substituents?

  • Methodological Answer : Use brominated aryl halides (e.g., 3-bromoindazole derivatives) and chlorinated electrophiles. Copper(I) iodide (CuI) in PEG-400/DMF mixtures facilitates azide-alkyne cycloadditions for halogen retention , while sodium carbonate and Pd(OAc)₂ enable cross-coupling with minimal side reactions .

Advanced Research Questions

Q. How can regioselectivity challenges during indazole ring formation be addressed?

  • Methodological Answer : Optimize reaction conditions to favor 1,2-dihydro-3H-indazol-3-one formation. For example, adjusting catalyst loading (e.g., 5 mol% Pd(OAc)₂) and using triphenylphosphine as a ligand reduces competing pathways . Temperature control (e.g., 90°C under vacuum) minimizes decomposition during cyclization .

Q. What strategies improve yield when synthesizing multi-halogenated derivatives?

  • Methodological Answer : Employ orthogonal protecting groups (e.g., tert-butyl esters) to shield reactive sites during halogenation . Sequential reactions—first bromination, then chlorination—reduce steric hindrance. Monitor intermediates via TLC (Rf ~0.30 in ethyl acetate/hexane) to isolate high-purity products .

Q. How can byproduct formation during coupling reactions be minimized?

  • Methodological Answer : Use excess phenylboronic acid (1.1 eq) in cross-coupling reactions to drive completion . Post-reaction, extract with ethyl acetate and wash with brine to remove unreacted reagents. Analyze byproducts via ¹H NMR (e.g., residual DMSO-d6 peaks at δ 2.55 ppm) .

Q. What analytical approaches resolve discrepancies in spectroscopic data?

  • Methodological Answer : Cross-validate NMR assignments with computational modeling (e.g., DFT calculations). For conflicting IR peaks (e.g., NH vs. OH stretches), perform deuterium exchange experiments . Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns from impurities .

Q. How does solvent choice impact reaction efficiency in indazole synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates, while PEG-400 reduces metal catalyst decomposition in click chemistry . For acid-sensitive steps, switch to dichloromethane (DCM) to avoid ester hydrolysis .

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